Hexanediamine

Description

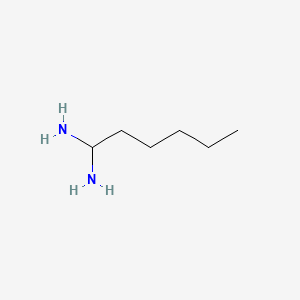

1,6-Hexanediamine (HDA), also known as hexamethylenediamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. It is a critical monomer in synthesizing polyamides (e.g., nylon-6,6) and polyurethanes due to its bifunctional amine groups, which enable cross-linking and polymerization reactions . HDA is industrially significant, with annual production capacities exceeding 180,000 tons, as highlighted by recent industrial expansions . Its symmetrical structure (NH₂-(CH₂)₆-NH₂) contributes to high mechanical strength and ordered hydrogen bonding in polymers, making it ideal for biomedical materials and high-performance composites .

Propriétés

Numéro CAS |

30140-39-7 |

|---|---|

Formule moléculaire |

C6H16N2 |

Poids moléculaire |

116.20 g/mol |

Nom IUPAC |

hexane-1,1-diamine |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6(7)8/h6H,2-5,7-8H2,1H3 |

Clé InChI |

SYECJBOWSGTPLU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(N)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of HDA and Comparable Diamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | 39–42 | 204–205 | Highly soluble |

| 1,5-Pentanediamine (Cadaverine) | C₅H₁₄N₂ | 102.18 | 9–10 | 178–179 | Soluble |

| 1,4-Butanediamine | C₄H₁₂N₂ | 88.15 | 27–29 | 158–160 | Soluble |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.13 | -37 | 135–136 | Miscible |

Key Observations :

- Chain Length : HDA’s longer alkyl chain (C6) enhances polymer crystallinity and thermal stability compared to shorter-chain diamines like 1,5-pentanediamine (C5) or 1,4-butanediamine (C4) .

- Symmetry : HDA’s symmetrical structure promotes ordered hydrogen bonding in polyamides, leading to higher tensile strength than asymmetric diamines such as L-lysine-based diisocyanates .

Key Findings :

- Adhesives : HDA-modified adhesives exhibit superior wet strength (e.g., 1.2 MPa in plywood) compared to propanamine-based formulations, which fail under moisture .

- Catalysis: HDA outperforms tetrapropylammonium bromide (TPABr) as a structure-directing agent in ZSM-5 zeolite synthesis, achieving 44% methanol conversion after 24 hours .

- Biomedical Use : HDA-derived polyurethanes show higher elasticity (Young’s modulus ~1.5 GPa) than lysine-based alternatives due to symmetrical hard segments .

Environmental and Toxicity Profiles

- Toxicity : HDA is moderately toxic (LD₅₀ = 750 mg/kg in rats), requiring careful handling, whereas cadaverine is less toxic but emits foul odors .

- Biodegradability: HDA-based polyurethanes degrade into non-toxic byproducts, unlike traditional isocyanates .

Performance in Polymer Blends

Table 3: Copolymer Properties with HDA

Insights :

- Introducing HDA into PA5T (poly(pentamethylene terephthalamide)) improves melt-processability without compromising heat resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.